Cas no 39649-76-8 (11a-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,11a,12,12a-decahydro-3,5,10,12a-tetrahydroxy-6-methylene-1,11,12-trioxonaphthacene-2-carboxamide mono(toluene-p-sulphonate))

39649-76-8 structure
商品名:11a-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,11a,12,12a-decahydro-3,5,10,12a-tetrahydroxy-6-methylene-1,11,12-trioxonaphthacene-2-carboxamide mono(toluene-p-sulphonate)
11a-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,11a,12,12a-decahydro-3,5,10,12a-tetrahydroxy-6-methylene-1,11,12-trioxonaphthacene-2-carboxamide mono(toluene-p-sulphonate) 化学的及び物理的性質
名前と識別子
-
- 11a-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,11a,12,12a-decahydro-3,5,10,12a-tetrahydroxy-6-methylene-1,11,12-trioxonaphthacene-2-carboxamide mono(toluene-p-sulphonate)
- 11a-chloro-4-(dimethylamino)-1,5,10,12a-tetrahydroxy-6-methylidene-3,11,12-trioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide,4-methylbenzenesulfonic acid
- 11a-chloro-4-dimethylamino-3,5,10,12a-tetrahydroxy-6-methylene-1,11,12-trioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
- 4-methylbenzenesulfonic acid
- 39649-76-8
- 11a-chloro-4-(dimethylamino)-1,5,10,12a-tetrahydroxy-6-methylidene-3,11,12-trioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;4-methylbenzenesulfonic acid
- EINECS 254-562-9
- 11a-Chloro-4-(dimethylamino)-1,5,10,12a-tetrahydroxy-6-methylidene-3,11,12-trioxo-3,4,4a,5,5a,6,11,11a,12,12a-decahydrotetracene-2-carboximidic acid--4-methylbenzene-1-sulfonic acid (1/1)
- DTXSID30960269
- NS00057697
-
- インチ: InChI=1S/C22H21ClN2O8.C7H8O3S/c1-7-8-5-4-6-9(26)10(8)17(29)21(23)12(7)16(28)13-14(25(2)3)15(27)11(19(24)31)18(30)22(13,33)20(21)32;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,12-14,16,26-28,33H,1H2,2-3H3,(H2,24,31);2-5H,1H3,(H,8,9,10)
- InChIKey: PRDYRXHTBQXJAR-UHFFFAOYSA-N
- ほほえんだ: C1(C)C=CC(S(O)(=O)=O)=CC=1.ClC12C(=O)C3(O)C(C(N(C)C)C(O)=C(C(N)=O)C3=O)C(O)C1C(=C)C1C(=C(O)C=CC=1)C2=O
計算された属性
- せいみつぶんしりょう: 648.11817
- どういたいしつりょう: 648.1180586g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 重原子数: 44
- 回転可能化学結合数: 3
- 複雑さ: 1230
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 6
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 241Ų
じっけんとくせい
- ふってん: 977.4°Cat760mmHg
- フラッシュポイント: 544.9°C
- PSA: 232.83
11a-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,11a,12,12a-decahydro-3,5,10,12a-tetrahydroxy-6-methylene-1,11,12-trioxonaphthacene-2-carboxamide mono(toluene-p-sulphonate) 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
39649-76-8 (11a-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,11a,12,12a-decahydro-3,5,10,12a-tetrahydroxy-6-methylene-1,11,12-trioxonaphthacene-2-carboxamide mono(toluene-p-sulphonate)) 関連製品
- 1220035-34-6(Ethyl 3-amino-4-(3-pyridinylmethyl)aminobenzoate)
- 1805614-50-9(Ethyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate)
- 1209732-04-6(N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylethanediamide)
- 2228911-45-1(methyl 3-hydroxy-3-(quinolin-2-yl)propanoate)
- 1220020-54-1(2-Chloro-N-(4-piperidinyl)acetamide hydrochloride)
- 1048919-76-1(3-Isothiocyanato-2,6-dimethyl-pyridine)
- 2375267-51-7(INDEX NAME NOT YET ASSIGNED)
- 2229145-64-4(3-(2-nitrophenyl)methylpyrrolidin-3-ol)
- 1805239-46-6(3-Bromo-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde)
- 1707727-56-7(2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

河南东延药业有限公司
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
